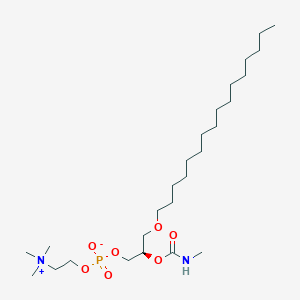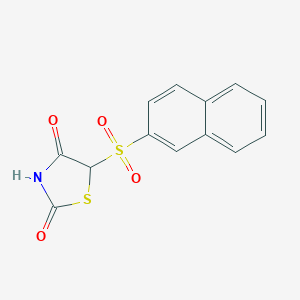
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione, also known as NADPH oxidase inhibitor, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications in various diseases. This compound is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells, and has been shown to have beneficial effects in several disease models.
作用機序
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor exerts its therapeutic effects by inhibiting the activity of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase, an enzyme that produces ROS in cells. ROS are highly reactive molecules that can damage cellular components and contribute to the development of various diseases. By inhibiting 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor reduces ROS levels and protects cells from oxidative damage.
生化学的および生理学的効果
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to have several biochemical and physiological effects in cells and tissues. These include reduction of oxidative stress, inhibition of inflammation, improvement of vascular function, inhibition of tumor growth and metastasis, improvement of glucose metabolism, and protection against neurodegeneration.
実験室実験の利点と制限
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has several advantages for lab experiments, including its specificity for 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase and its ability to inhibit ROS production. However, it also has some limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research and development of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor. These include the identification of new and more potent inhibitors, the development of targeted delivery systems, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action in different cell types and tissues. Additionally, further research is needed to better understand the potential toxicity and side effects of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor, as well as its optimal dosage and administration.
合成法
The synthesis of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione involves the reaction of 2-naphthalenesulfonic acid with thiosemicarbazide in the presence of a base, followed by cyclization with chloroacetic acid. The final product is obtained by treatment with sodium hydroxide and purification through recrystallization.
科学的研究の応用
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, diabetes, and neurodegenerative disorders. In cardiovascular diseases, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to reduce oxidative stress and inflammation, leading to improved vascular function and reduced risk of atherosclerosis. In cancer, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to inhibit tumor growth and metastasis by reducing ROS levels and inhibiting angiogenesis. In diabetes, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to improve insulin sensitivity and reduce oxidative stress, leading to improved glucose metabolism. In neurodegenerative disorders, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to reduce oxidative stress and inflammation, leading to improved cognitive function and reduced risk of neurodegeneration.
特性
CAS番号 |
125518-46-9 |
|---|---|
製品名 |
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione |
分子式 |
C13H9NO4S2 |
分子量 |
307.3 g/mol |
IUPAC名 |
5-naphthalen-2-ylsulfonyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H9NO4S2/c15-11-12(19-13(16)14-11)20(17,18)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,(H,14,15,16) |
InChIキー |
ITLAZBMGSXRIEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3C(=O)NC(=O)S3 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3C(=O)NC(=O)S3 |
同義語 |
5-(2-naphthalenylsulfonyl)-2,4-thiazolidinedione AY 31637 AY-31,637 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



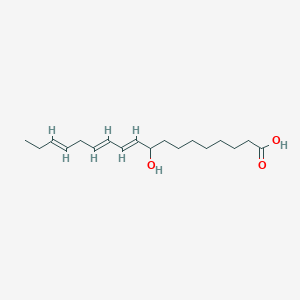
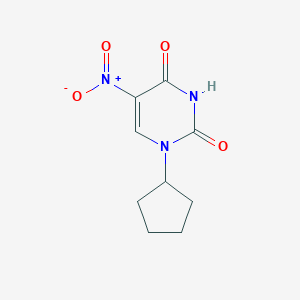
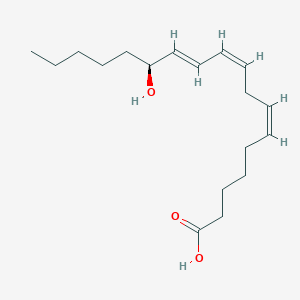
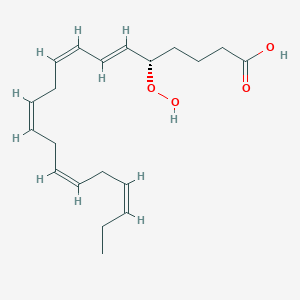
![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)
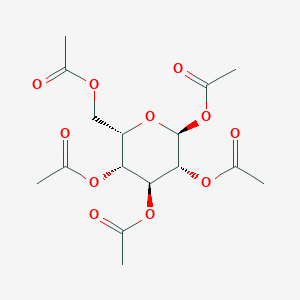
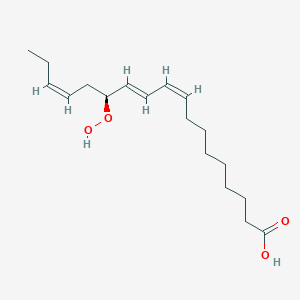
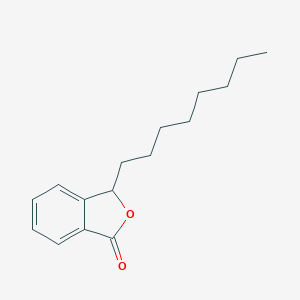
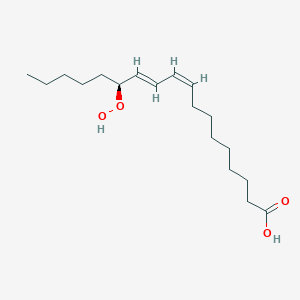
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)
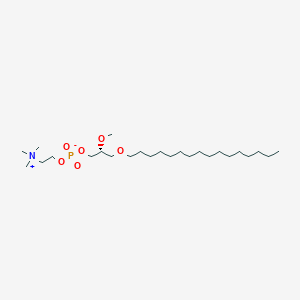
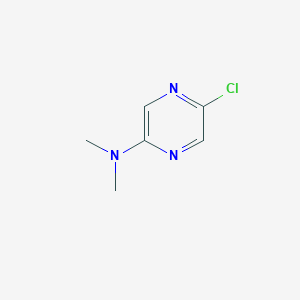
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
